molecular formula C11H14N2O2S B13447492 N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide

N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide

Cat. No.: B13447492
M. Wt: 238.31 g/mol
InChI Key: NPRWETHMDXOOKL-UHFFFAOYSA-N
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Description

N-[(2-Cyanophenyl)methyl]-N-ethylmethanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide core substituted with an ethyl group and a 2-cyanophenylmethyl moiety. This compound is structurally related to several sulfonamide derivatives reported in crystallographic, synthetic, and pharmacological studies .

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide

InChI

InChI=1S/C11H14N2O2S/c1-3-13(16(2,14)15)9-11-7-5-4-6-10(11)8-12/h4-7H,3,9H2,1-2H3

InChI Key

NPRWETHMDXOOKL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1C#N)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide typically involves the reaction of 2-cyanobenzyl chloride with N-ethylmethanesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares the target compound with key structural analogs:

Compound Name Substituents (R1, R2) Sulfonyl Group Molecular Weight Key Features Reference
N-[(2-Cyanophenyl)methyl]-N-ethylmethanesulfonamide R1 = Ethyl, R2 = 2-cyanophenylmethyl Methane 278.34 g/mol Electron-withdrawing cyano group
N-Butyl-N-(2-cyanophenyl)methanesulfonamide R1 = Butyl, R2 = 2-cyanophenyl Methane 306.41 g/mol Longer alkyl chain enhances lipophilicity
N-(2-Cyanophenyl)-1-phenylmethanesulfonamide R1 = Phenyl, R2 = 2-cyanophenyl Methane 272.32 g/mol Aromatic phenyl enhances π-π stacking
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide R1 = Ethyl, R2 = 2-methoxyphenyl Benzene 305.36 g/mol Electron-donating methoxy group
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide R1 = Methyl, R2 = 4-Cl-2-NO2-phenyl Acetamide 306.73 g/mol Nitro and chloro enhance reactivity

Key Observations :

  • Electronic Effects: The cyano group in the target compound increases electrophilicity compared to methoxy (electron-donating) or nitro (strong electron-withdrawing) substituents .
  • Sulfonyl Group : Methanesulfonamide derivatives generally exhibit higher solubility in polar solvents compared to benzenesulfonamides .

Physicochemical Properties

Spectral Data Comparison:
  • NMR: The target compound’s ¹H NMR would show peaks for ethyl (~1.2 ppm, triplet) and cyanophenylmethyl (~4.3 ppm, singlet) groups, similar to N-butyl-N-(2-cyanophenyl)methanesulfonamide . In contrast, N-(2-methoxyphenyl)benzenesulfonamide exhibits methoxy proton signals at ~3.8 ppm .
  • FT-IR: Cyano group absorption at ~2240 cm⁻¹ distinguishes the target compound from methoxy (~1250 cm⁻¹) or nitro (~1520 cm⁻¹) analogs .
HPLC Retention Times:
  • The target compound’s retention time would likely differ from N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (observed at 11.1 min in ) due to polarity variations .

Crystallographic and Structural Insights

  • Crystal Packing: The linear cyano group in the target compound may induce tighter packing compared to bulky methoxy or nitro substituents, as seen in N-(2-methoxyphenyl)benzenesulfonamide . Intermolecular interactions (e.g., C–H⋯O) observed in N-(4-Chloro-2-nitrophenyl)acetamide could also stabilize the target compound’s crystal lattice.

Biological Activity

N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methanesulfonamide moiety attached to an ethyl chain and a cyanophenyl group. This structure is significant as it contributes to the compound's biological properties, particularly its interaction with bacterial enzymes.

This compound is believed to exert its biological effects primarily through the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By inhibiting this enzyme, the compound disrupts the synthesis of essential nucleotides, leading to bacterial cell death.

Biological Activity

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : The compound has been investigated for its potential to act as an antimicrobial agent due to its sulfonamide structure, which is known for antibacterial properties.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory activity, suggesting that this compound may also possess such properties.
  • Potential in Drug Development : Due to its unique structure and biological activity, this compound could serve as a lead compound in drug discovery aimed at treating bacterial infections and inflammatory diseases.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Studies : Research indicates that compounds with a sulfonamide backbone effectively inhibit various strains of bacteria by targeting DHPS. In vitro studies demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship of related compounds suggest that modifications in the substituents on the phenyl ring can enhance antibacterial potency. For instance, the introduction of electron-withdrawing groups like cyano can improve binding affinity to bacterial enzymes.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound may exhibit favorable absorption characteristics, making it a candidate for further development in therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructureBiological Activity
N-(4-Cyanophenyl)-N-methylmethanesulfonamideCHNOSAntibacterial, anti-inflammatory
N-(4-Fluorophenyl)-N-ethylmethanesulfonamideCHFNOSEnhanced lipophilicity, antibacterial
N-(4-Methoxyphenyl)-N-ethylmethanesulfonamideCHNOSPotential variations in solubility

This table illustrates how variations in functional groups can significantly influence pharmacological properties and applications.

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